Cas no 2511-17-3 (methylphosphonic bis(dimethylamide))

2511-17-3 structure
Product name:methylphosphonic bis(dimethylamide)
methylphosphonic bis(dimethylamide) Chemical and Physical Properties
Names and Identifiers
-
- methylphosphonic bis(dimethylamide)
- Methanephosphonic acid bis(dimethylamide)~Pentamethylphosphonic diamide
- Bis-(dimethylamino)-methylphosphine oxide
- N-[dimethylamino(methyl)phosphoryl]-N-methylmethanamine
- EINECS 219-728-7
- methylphosphonic acid tetramethyldiamide
- methylphosphonic tetramethyldiamide
- pentamethylphosphonic diamide
- Phosphonic diamide,pentamethyl
- Phosphonic diamide, pentamethyl-
- NS00045891
- N,N,N',N',p-Pentamethylphosphonic diamide
- SCHEMBL115308
- DTXSID50179795
- Methylphosphonic bis-(dimethylamide)
- methylphosphonic acid bis(di methylamide)
- N,N,N',N'-Tetramethyl methanephosphorodiamide
- Phosphorodiamidous acid, tetramethyl-, methyl ester
- Phosphonic diamide, N,N,N',N',P-pentamethyl-
- FT-0623062
- YRWJRJCUZYGLPN-UHFFFAOYSA-N
- MFCD00015433
- N,N,N',N'-Tetramethylmethylphosphonamide
- METHYLPHOSPHONICBIS(DIMETHYLAMIDE)
- N,N',N'-Tetramethylmethylphosphonamide
- UNII-5TNF8HB4BF
- 2511-17-3
- NSC133862
- NSC 133862
- N,N,N',N',p-Pentamethylphosphonic diamide #
- NSC-133862
- 5TNF8HB4BF
- AI3-62676
-
- MDL: MFCD00015433
- Inchi: InChI=1S/C5H15N2OP/c1-6(2)9(5,8)7(3)4/h1-5H3
- InChI Key: YRWJRJCUZYGLPN-UHFFFAOYSA-N
- SMILES: CN(C)P(C)(N(C)C)=O
- BRN: 1753415
Computed Properties
- Exact Mass: 150.09200
- Monoisotopic Mass: 150.092
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: nothing
- Topological Polar Surface Area: 23.6A^2
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Colorless or brown liquid
- Density: 1,024 g/cm3
- Boiling Point: 74-75°C 1,5mm
- Flash Point: 108°C
- Refractive Index: 1.4590
- PSA: 33.36000
- LogP: 0.93250
- Solubility: Not determined
methylphosphonic bis(dimethylamide) Security Information
- Hazardous Material transportation number:UN 3278
- Hazard Category Code: 20/21/22-20/22
- Safety Instruction: S36/37
-
Hazardous Material Identification:
- Safety Term:6.1
- Risk Phrases:R20/21/22
- HazardClass:6.1
- Hazard Level:6.1
- PackingGroup:III
- Packing Group:III
- Packing Group:III
methylphosphonic bis(dimethylamide) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB177365-5 g |
Methylphosphonic bis(dimethylamide), 97%; . |
2511-17-3 | 97% | 5g |
€99.80 | 2023-06-23 | |
abcr | AB177365-5g |
Methylphosphonic bis(dimethylamide), 97%; . |
2511-17-3 | 97% | 5g |
€125.00 | 2025-02-14 |
methylphosphonic bis(dimethylamide) Related Literature
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
2511-17-3 (methylphosphonic bis(dimethylamide)) Related Products
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
Recommended suppliers
Wuhan brilliant Technology Co.,Ltd
Gold Member
CN Supplier
Bulk

Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk

PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
CN Supplier
Reagent

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
CN Supplier
Bulk
